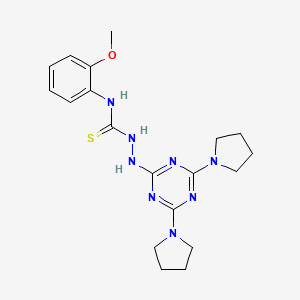

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide

説明

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound with a multifaceted structure that involves various functional groups, including triazine, pyrrolidine, methoxyphenyl, and hydrazinecarbothioamide

特性

IUPAC Name |

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(2-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8OS/c1-28-15-9-3-2-8-14(15)20-19(29)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h2-3,8-9H,4-7,10-13H2,1H3,(H2,20,25,29)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRATRXLVFXWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide typically involves a multi-step reaction process:

Formation of the Triazine Core: : The triazine ring is formed through a cyclization reaction involving suitable precursors such as nitriles or amidines under controlled acidic or basic conditions.

Substitution with Pyrrolidine Groups: : The triazine core is then substituted with pyrrolidine groups at specific positions through nucleophilic substitution reactions.

Introduction of Hydrazinecarbothioamide Moiety: : This step involves the reaction of the substituted triazine with a hydrazine derivative and a thiocarbonyl compound, under conditions that facilitate the formation of the hydrazinecarbothioamide structure.

Attachment of Methoxyphenyl Group: : The final step involves the coupling of the methoxyphenyl moiety to the existing compound, typically through a reaction that introduces the phenyl group in a manner that preserves the integrity of the methoxy functionality.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for efficiency and yield. It involves the use of automated reaction systems and strict control of reaction parameters such as temperature, pressure, and pH. The industrial process may also incorporate purification steps, including crystallization, distillation, and chromatography, to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine and hydrazinecarbothioamide groups, often leading to the formation of various oxidized derivatives.

Reduction: : Reduction reactions can be performed on the triazine core or other functional groups within the molecule, leading to the formation of reduced species.

Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the triazine and phenyl moieties.

Common Reagents and Conditions

Oxidizing Agents: : Common reagents include potassium permanganate and hydrogen peroxide.

Reducing Agents: : Sodium borohydride and lithium aluminum hydride are often used.

Substituents: : Halogenated compounds, amines, and thiols are frequently involved in substitution reactions.

Major Products

Oxidized derivatives with modified functional groups.

Reduced species with alterations in oxidation states.

Substituted compounds retaining the core structure but with new functional groups attached.

科学的研究の応用

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has a broad range of applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: : The compound's interactions with biological molecules make it a candidate for studies in enzyme inhibition and protein binding.

Medicine: : Potential therapeutic applications include its use in drug development for conditions where its specific reactivity could be advantageous.

Industry: : It is used in the formulation of specialty chemicals and materials due to its unique properties.

作用機序

The compound exerts its effects through several molecular mechanisms:

Molecular Targets: : It interacts with specific proteins and enzymes, altering their activity and function.

Pathways Involved: : It can modulate biochemical pathways related to cellular metabolism, signaling, and stress response.

Mechanistic Insights: : The compound's structure allows it to form stable complexes with target molecules, influencing their behavior and interactions within biological systems.

類似化合物との比較

When comparing 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide with similar compounds, its uniqueness can be highlighted by its distinct functional groups and reactivity profile.

Similar Compounds: : Examples include triazine-based molecules, hydrazine derivatives, and other compounds with pyrrolidine and methoxyphenyl groups.

Uniqueness: : The specific combination and arrangement of functional groups in this compound confer unique chemical and biological properties, differentiating it from other similar entities.

This is a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanisms, and comparisons. Hope it aids your research or curiosity!

生物活性

The compound 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is a novel triazine derivative that has garnered attention for its potential biological activities, particularly in the realm of antiviral and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step reaction sequence starting from cyanuric chloride. The process includes the interaction of cyanuric chloride with pyrrolidine, followed by hydrazine and isothiocyanates to form the desired hydrazinecarbothioamide structure. The unique arrangement of the triazine ring and the pyrrolidine groups contributes to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant antiviral activity, particularly against the yellow fever virus (YFV). The antiviral effects were assessed using viral cytopathic effect reduction assays and virus yield reduction assays in vitro.

Antiviral Activity

A key study demonstrated that the synthesized hydrazinecarbothioamides showed promising results in inhibiting YFV. The mechanism appears to involve interference with viral replication processes, although specific molecular targets remain to be fully elucidated .

Cytotoxicity

In addition to antiviral properties, the compound's cytotoxicity was evaluated against various cell lines. Results indicated a selective toxicity profile, suggesting that while it effectively inhibits viral replication, it may also affect host cell viability depending on concentration and exposure time.

Data Summary

Study on Antiviral Efficacy

A study conducted at the Southern Research Institute evaluated multiple derivatives of triazine-based compounds for their antiviral efficacy against YFV. Among these, This compound demonstrated significant inhibition rates, leading researchers to propose its further development as a therapeutic agent for viral infections .

Cytotoxicity Profile

Another investigation assessed the cytotoxic effects of this compound on human liver carcinoma cells (HepG-2). The findings revealed that while the compound exhibited cytotoxic effects at higher concentrations, it maintained a favorable selectivity index when compared to standard chemotherapeutics .

The precise mechanism through which this compound exerts its biological activity is still under investigation. However, preliminary molecular docking studies suggest that it may interact with viral enzymes or receptors essential for replication. Such interactions could inhibit viral entry or replication within host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。